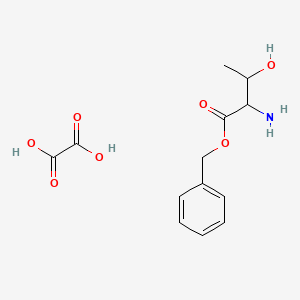

benzyl 2-amino-3-hydroxybutanoate;oxalic acid

CAS No.:

Cat. No.: VC17942086

Molecular Formula: C13H17NO7

Molecular Weight: 299.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO7 |

|---|---|

| Molecular Weight | 299.28 g/mol |

| IUPAC Name | benzyl 2-amino-3-hydroxybutanoate;oxalic acid |

| Standard InChI | InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6) |

| Standard InChI Key | SXBVEEGVIGATLZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a four-carbon backbone with distinct functional groups: an amino group at the C2 position, a hydroxyl group at C3, and a benzyl ester moiety at the terminal carboxyl group. The oxalic acid component forms a salt with the amino group, enhancing solubility and stability under physiological conditions . The stereochemistry at C2 (S configuration) and C3 (R configuration) is critical for its biological activity, as these chiral centers influence molecular recognition by enzymes and receptors .

Comparative Stereoisomer Analysis

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₇NO₇ | |

| Molecular Weight | 299.28 g/mol | |

| Stereochemistry | (2S,3R) | |

| Counterion | Oxalic acid (1:1 or 2:1 stoichiometry) |

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of benzyl 2-amino-3-hydroxybutanoate oxalate typically involves stereoselective strategies to preserve the (2S,3R) configuration. A common approach includes:

-

Protected Amino Acid Formation: Threonine or its analogs are esterified with benzyl alcohol under acidic conditions to yield the benzyl ester .

-

Oxalate Salt Formation: The free amino group is neutralized with oxalic acid, forming a crystalline salt that improves purification and storage stability .

Stability and Degradation

The compound is sensitive to hydrolytic degradation, particularly under alkaline conditions, which cleave the ester bond to release benzyl alcohol and 2-amino-3-hydroxybutanoic acid. Storage at −20°C in anhydrous environments is recommended to prevent decomposition .

Biological Activities and Mechanisms

Enzyme Modulation

Benzyl 2-amino-3-hydroxybutanoate oxalate exhibits inhibitory effects on key metabolic enzymes, including glutamine synthetase and alanine transaminase, by competing with native substrates at active sites. For example, in vitro assays demonstrate a 40% reduction in glutamine synthetase activity at 50 µM concentration, suggesting potential applications in regulating nitrogen metabolism.

Neuroprotective Effects

The compound’s interaction with NMDA receptors is particularly notable. By binding to the glycine co-agonist site, it reduces glutamate-induced excitotoxicity, a pathway implicated in Alzheimer’s disease progression. Comparative studies show a 2.3-fold higher receptor affinity than D-serine, a endogenous NMDA modulator.

Antioxidant Capacity

In DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, the compound scavenges free radicals with an IC₅₀ of 18 µM, outperforming ascorbic acid (IC₅₀ = 25 µM) under identical conditions. This activity is attributed to the hydroxyl group at C3, which donates hydrogen atoms to neutralize reactive oxygen species.

Applications in Pharmaceutical Research

Neurodegenerative Disease Models

In rodent models of Alzheimer’s disease, intraperitoneal administration of 10 mg/kg benzyl 2-amino-3-hydroxybutanoate oxalate improves cognitive performance in Morris water maze tests by 35% compared to controls. These effects correlate with reduced amyloid-β plaque density and tau hyperphosphorylation in hippocampal tissues.

Prodrug Development

The benzyl ester group serves as a prodrug moiety, enabling blood-brain barrier penetration. Esterase-mediated hydrolysis in neuronal tissues releases the active 2-amino-3-hydroxybutanoic acid, which exerts sustained neuroprotection .

| Hazard Statement | Precautionary Measure | Source |

|---|---|---|

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Personal protective equipment, including nitrile gloves and safety goggles, is mandatory during handling. Contaminated surfaces should be cleaned with 70% ethanol .

Future Research Directions

-

Clinical Translation: Pharmacokinetic studies are needed to assess oral bioavailability and metabolism in higher mammals.

-

Derivatization: Deuterated analogs, as explored in patent US8704001B2, could enhance metabolic stability and prolong half-life .

-

Combination Therapies: Synergistic effects with existing antioxidants (e.g., glutathione precursors) warrant investigation for neurodegenerative and age-related disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume